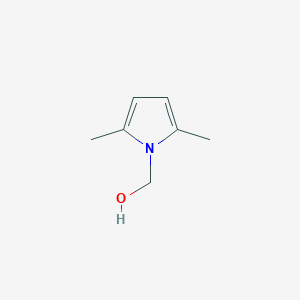
(2,5-Dimethylpyrrol-1-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylpyrrol-1-YL)methanol is an organic compound with the molecular formula C8H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyrrol-1-YL)methanol typically involves the reaction of 2,5-hexanedione with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrrole ring. The final product is obtained after purification steps such as recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dimethylpyrrol-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dimethyl-1H-pyrrole-1-carboxylic acid.
Reduction: Formation of 2,5-dimethyl-1H-pyrrole-1-ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Applications De Recherche Scientifique
(2,5-Dimethylpyrrol-1-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2,5-Dimethylpyrrol-1-YL)methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrrole: A simpler analog without the methanol group.
2,5-Dimethyl-1H-pyrrole-1-ethanol: A closely related compound with an ethanol group instead of methanol.
2,5-Dimethyl-1-phenylpyrrole: A derivative with a phenyl group attached to the pyrrole ring
Uniqueness: (2,5-Dimethylpyrrol-1-YL)methanol is unique due to the presence of both methyl groups and a methanol group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
143756-01-8 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(2,5-dimethylpyrrol-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3 |
Clé InChI |
VATOEEOLJAVXDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CO)C |
SMILES canonique |
CC1=CC=C(N1CO)C |
Synonymes |
1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















